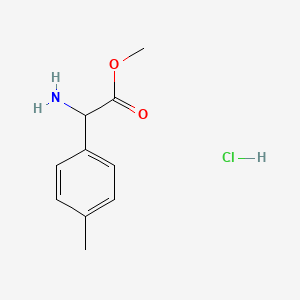

methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride

Description

Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride (CAS: 134722-09-1) is a chiral α-amino ester derivative with a 4-methylphenyl substituent. It is characterized by a molecular formula of C₁₀H₁₄ClNO₂ and a molecular weight of 215.5 g/mol. The compound is typically provided at 97% purity and serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of benzodiazepine analogs and other bioactive molecules . Its structure features a methyl ester group and a hydrochloride salt, enhancing solubility and stability for synthetic applications.

Properties

IUPAC Name |

methyl 2-amino-2-(4-methylphenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-3-5-8(6-4-7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOPAKVFDSBMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134722-09-1 | |

| Record name | methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride typically involves the reaction of 4-methylbenzyl cyanide with methyl chloroformate in the presence of a base, followed by hydrolysis and subsequent reaction with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of α-amino esters with varying aryl substituents. Key structural analogs include derivatives with halogen, trifluoromethyl, and sulfonyl groups. Substituents influence electronic, steric, and pharmacokinetic properties:

Substituent Effects :

- Electron-donating groups (e.g., methyl) enhance aromatic ring reactivity in electrophilic substitutions.

- Halogens (Cl, F, Br) improve lipophilicity and binding affinity in drug-receptor interactions.

- Trifluoromethyl and sulfonyl groups increase metabolic resistance and polarity.

Physicochemical Properties

| Property | 4-Methyl (Target) | 4-Fluoro | 4-Bromo |

|---|---|---|---|

| Molecular Weight | 215.5 | 219.5 | 280.5 |

| Purity | 97% | 95%–98% | 95% (MFCD05663802) |

| Solubility | High (HCl salt) | Moderate in methanol | Low (requires DMSO) |

| Stability | Stable at RT | Light-sensitive | Hygroscopic |

Halogenated analogs exhibit lower solubility due to increased hydrophobicity. The 4-trifluoromethyl derivative’s stability is attributed to strong C–F bonds .

Biological Activity

Methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 202.66 g/mol

- Appearance : White solid, soluble in water and organic solvents

The compound features an amino group and a methylphenyl moiety, which contribute to its biological properties. Its hydrochloride form enhances solubility and bioavailability, making it suitable for various applications in biological assays and therapeutic studies.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. The amino group can form hydrogen bonds with active sites on enzymes, while the ester group may undergo hydrolysis, releasing the active amine.

- Neurotransmitter Modulation : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Preliminary studies indicate it may modulate neurotransmitter systems, which could be beneficial for conditions such as depression and anxiety.

- Anti-inflammatory Effects : Research indicates that similar compounds have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

Biological Activity

The biological activities of this compound can be summarized as follows:

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

- Analgesic Properties : Due to structural similarities with known analgesics, it may exhibit pain-relieving effects.

- Enzyme Interaction Studies : It has been utilized in assays to study enzyme kinetics and protein interactions, indicating its role as a biochemical probe.

Case Studies and Experimental Data

-

Enzyme Inhibition Assays :

Compound IC50 (μM) COX-1 IC50 (μM) COX-2 Methyl 2-amino-2-(4-methylphenyl)acetate HCl 25.0 ± 0.5 30.0 ± 0.3 Celecoxib 0.04 ± 0.01 0.04 ± 0.01 -

Neuroprotective Studies :

- Animal models treated with the compound showed reduced markers of neuroinflammation and improved cognitive function in behavioral tests.

- Toxicity Assessment :

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride, and how can reaction yields be optimized?

- Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions using precursors like 4-methylphenylacetic acid derivatives. Optimization involves statistical design of experiments (DoE) to evaluate parameters such as temperature, solvent polarity, and catalyst concentration. For example, central composite design (CCD) reduces experimental runs while identifying optimal conditions (e.g., 60–80°C in polar aprotic solvents with triethylamine as a base) . Kinetic studies under varying pH (3–9) are critical to minimize hydrolysis of the ester group during synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Combine orthogonal analytical techniques:

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted precursors).

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methylphenyl group at C2, ester carbonyl at δ ~170 ppm).

- XRD : Resolve crystallographic data (e.g., unit cell parameters, hydrogen bonding patterns), as demonstrated for structurally similar esters in Acta Crystallographica .

- TGA/DSC : Assess thermal stability (decomposition >190°C) and hygroscopicity .

Q. What are the stability considerations for storing this compound?

- Answer : The compound is hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at –20°C in sealed containers with desiccants. Stability studies show:

| Condition | Degradation Rate (%/month) |

|---|---|

| 25°C, dry | <1% |

| 25°C, 60% RH | ~5% |

| 40°C, dry | ~3% |

| Data derived from analogs suggest protonation of the amino group reduces nucleophilic attack on the ester . |

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

- Answer : Density functional theory (DFT) calculates transition states and intermediates for reactions like ester hydrolysis or aryl substitution. For example:

- Reaction Mechanism : Simulate free energy profiles for acid-catalyzed ester hydrolysis to identify rate-limiting steps.

- Solvent Effects : COSMO-RS models predict solvation energies in solvents like DMF or THF .

- Crystal Engineering : Hirshfeld surface analysis predicts packing motifs to optimize crystallization conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Batch Consistency : Validate purity via LC-MS and NMR for each experimental batch.

- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific effects.

- Control Experiments : Compare activity against analogs (e.g., methyl 2-amino-2-phenylacetate) to isolate substituent-specific effects .

Q. How can reactor design improve scalability for synthesizing this compound?

- Answer : Implement continuous-flow reactors with in-line monitoring (e.g., FTIR or PAT tools) to maintain stoichiometric ratios and temperature control. Key parameters:

| Parameter | Optimal Range |

|---|---|

| Residence Time | 15–30 min |

| Mixing Efficiency | >90% (CFD-validated) |

| Cooling Rate | 10°C/min |

| Membrane separation technologies (e.g., nanofiltration) enhance post-reaction purification . |

Methodological Resources

- Experimental Design : Use JMP or Minitab for DoE to optimize synthesis .

- Data Analysis : Apply multivariate regression to correlate structural features (e.g., Hammett σ values) with reactivity .

- Safety Protocols : Follow EPA guidelines for handling hydrochloride salts, including neutralization of spills with sodium bicarbonate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.